molecular formula C12H12N2O2 B7869216 1-(4-Ethylphenyl)-1H-imidazole-4-carboxylic acid

1-(4-Ethylphenyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B7869216
M. Wt: 216.24 g/mol
InChI Key: PLNQTPMDHBRZGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethylphenyl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound featuring an imidazole ring substituted at the 1-position with a 4-ethylphenyl group and a carboxylic acid moiety at the 4-position. This structure confers unique physicochemical and biological properties. The compound has been identified in rapeseed root exudates, where it exhibits antimicrobial activity against Phytophthora parasitica var. nicotianae, a soil-borne pathogen causing black shank disease in tobacco. Its EC₅₀ values for inhibiting zoospore motility and cystospore germination are 0.64–133.83 mg/L and 3.28–523.96 mg/L, respectively, indicating potent dose-dependent effects .

Properties

IUPAC Name

1-(4-ethylphenyl)imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-9-3-5-10(6-4-9)14-7-11(12(15)16)13-8-14/h3-8H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNQTPMDHBRZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Ethylphenyl)-1H-imidazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylbenzaldehyde with glyoxal and ammonium acetate to form the imidazole ring. The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group. Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid-catalyzed conditions. For example:

  • Reaction with ethanol : In the presence of H<sub>2</sub>SO<sub>4</sub> or HCl, the acid forms the ethyl ester derivative.

  • Catalytic methods : Potassium hydroxide (2% w/w) in ethanol at 25–30°C efficiently converts the acid to its ester .

Example :
1-(4-Ethylphenyl)-1H-imidazole-4-carboxylic acid+EtOHH2SO4Ethyl ester+H2O\text{1-(4-Ethylphenyl)-1H-imidazole-4-carboxylic acid} + \text{EtOH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Ethyl ester} + \text{H}_2\text{O}

Amidation Reactions

The acid forms amides via coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or via acyl chloride intermediates:

  • Acyl chloride formation : Thionyl chloride (SOCl<sub>2</sub>) converts the acid to its reactive acyl chloride.

  • Amine coupling : The acyl chloride reacts with primary or secondary amines (e.g., NH<sub>3</sub>, R<sub>2</sub>NH) to yield amides .

Notable example :
Ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate (1f ) showed low cytotoxicity (CC<sub>50</sub> = 321.97 µM) and high antiviral selectivity (SI = 919) .

Decarboxylation

Under thermal stress (≥220°C), the compound undergoes decarboxylation, releasing CO<sub>2</sub> and forming 1-(4-ethylphenyl)-1H-imidazole:
C12H12N2O2ΔC11H12N2+CO2\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_2 \xrightarrow{\Delta} \text{C}_{11}\text{H}_{12}\text{N}_2 + \text{CO}_2 \uparrow
This reaction is accelerated in acidic media .

Acylation of the Imidazole Ring

The nitrogen atoms in the imidazole ring react with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives. Optimal conditions include:

  • Solvent: Dichloromethane or DMF

  • Base: Triethylamine or pyridine.

Example :
Imidazole+CH3COClEt3NN-Acetyl derivative+HCl\text{Imidazole} + \text{CH}_3\text{COCl} \xrightarrow{\text{Et}_3\text{N}} \text{N-Acetyl derivative} + \text{HCl}

Hydrolysis and Salt Formation

  • Base hydrolysis : Reacts with NaOH/KOH to form water-soluble carboxylate salts.

  • Acid-base reactions : Forms stable betaine structures at neutral pH .

Conditions :

  • Salt formation: pH 8–10, room temperature .

  • Betaine isolation: Acidification to pH 1–2 .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of 1-(4-Ethylphenyl)-1H-imidazole-4-carboxylic acid and its derivatives in antiviral research, particularly against HIV-1. A notable study evaluated various compounds based on this structure for their ability to inhibit HIV-1 integrase (IN) activity. The findings indicated that certain derivatives exhibited moderate antiviral activity, with inhibition percentages ranging from 33% to 45% at concentrations around 100 µM, while maintaining low cytotoxicity levels (CC50 values) .

Table 1: Antiviral Activity of Selected Derivatives

CompoundInhibition Percentage (%)CC50 (µM)
11a33>200
11b45158.4
11g40>200
11h3550.4

These results suggest that modifications to the imidazole structure can enhance antiviral properties while minimizing toxicity, making these compounds promising candidates for further development.

Synthesis of Imidazole Derivatives

The compound serves as a key intermediate in the synthesis of various imidazole derivatives, which have broad applications in pharmaceuticals. For instance, a recent synthesis strategy involved the cycloaddition of ethyl isocyanoacetate with diarylimidoyl chlorides to produce novel imidazole derivatives, including carboxylic acids and carbohydrazides. This method demonstrated high efficiency and selectivity, paving the way for the development of new therapeutic agents .

Catalytic Synthesis

Another innovative approach involves using inorganic salt composite catalysts to synthesize imidazole derivatives efficiently. This method allows for the preparation of various functionalized imidazoles under mild conditions, expanding the toolkit available for synthetic chemists . The versatility of these catalytic methods highlights the importance of this compound as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of imidazole-carboxylic acid derivatives are highly dependent on substituents. Below is a comparative analysis with structurally related compounds:

Compound Substituents Molecular Formula Molecular Weight Key Properties
1-(4-Ethylphenyl)-1H-imidazole-4-carboxylic acid 4-Ethylphenyl (C₂H₅) C₁₂H₁₂N₂O₂ 216.24 Antimicrobial activity (EC₅₀: 0.64–133.83 mg/L); natural origin
1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid 4-Chlorophenyl (Cl) C₁₀H₇ClN₂O₂ 222.63 Synthetic; used as a reference standard; higher polarity due to Cl
1-Phenyl-1H-imidazole-4-carboxylic acid Phenyl (C₆H₅) C₁₀H₈N₂O₂ 188.18 Lower molecular weight; potential coordination agent for metal complexes
1-(4-Bromophenyl)-5-phenyl-1H-imidazole-4-carboxylic acid 4-Bromophenyl (Br), 5-phenyl C₁₆H₁₂BrN₂O₂ 343.19 Dual aryl substitution; enhanced lipophilicity and steric bulk
1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxylic acid 2,4-Dichlorophenyl (Cl₂) C₁₀H₆Cl₂N₂O₂ 257.07 Increased halogenation; potential for higher antimicrobial potency

Key Observations :

  • Substituent Impact: Electron-Withdrawing Groups (Cl, Br): Enhance polarity and may improve binding to microbial targets via halogen bonding. For example, 1-(4-Chlorophenyl)- derivatives are commonly used in pharmaceuticals due to their stability and bioavailability . Dual Aryl Substitution: Compounds like 1-(4-Bromophenyl)-5-phenyl- derivatives exhibit higher molecular weights and steric hindrance, which may limit solubility but improve target specificity .
Physicochemical Properties
  • Solubility : The ethyl-substituted compound may exhibit better organic solvent solubility than polar halogenated analogues.
  • Melting Points : Chloro/bromo derivatives generally have higher melting points due to stronger intermolecular forces (e.g., 1-(4-Chlorophenyl)-: ~220°C) .

Biological Activity

1-(4-Ethylphenyl)-1H-imidazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structure

The compound features an imidazole ring substituted with a 4-ethylphenyl group and a carboxylic acid functional group. The molecular formula is C12H13N2O2, and it possesses unique chemical properties that contribute to its biological activity.

Key Properties

PropertyValue
Molecular Weight219.25 g/mol
Melting PointNot extensively documented
SolubilitySoluble in organic solvents

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
  • Receptor Interaction : The compound may act as a ligand for various receptors, modulating their activity and influencing cellular signaling pathways.

Anticancer Activity

Research has indicated that derivatives of imidazole compounds often display significant anticancer properties. For instance, studies have shown that certain imidazole derivatives exhibit potent inhibitory effects against various cancer cell lines:

  • Case Study : A derivative of this compound demonstrated IC50 values in the nanomolar range against human colon adenocarcinoma and lung carcinoma cell lines, indicating strong potential for further development as an anticancer agent .

Antibacterial and Antifungal Properties

The compound's structural similarity to known antibacterial agents suggests potential efficacy against bacterial infections. Preliminary studies indicate that it may inhibit the growth of both Gram-positive and Gram-negative bacteria.

  • Example : A study on related imidazole compounds revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting the potential for this compound in treating bacterial infections .

Other Biological Activities

Beyond anticancer and antimicrobial effects, compounds within this class have been explored for additional therapeutic applications:

  • Anti-inflammatory Activity : Some derivatives have shown promise in inhibiting inflammatory pathways, suggesting a potential role in treating inflammatory diseases.
  • Antiviral Activity : Research indicates that imidazole derivatives can interfere with viral replication processes, making them candidates for antiviral drug development.

Structure-Activity Relationships (SAR)

A detailed examination of SAR reveals that modifications to the imidazole ring or the phenyl substituent can significantly impact biological activity. The presence of electron-donating or withdrawing groups can enhance or diminish efficacy against specific targets.

Summary of SAR Findings

ModificationEffect on Activity
Electron-donating groupsIncreased potency
Substituted phenyl groupsAltered selectivity
Variation in chain lengthChanges in solubility

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Ethylphenyl)-1H-imidazole-4-carboxylic acid, and how can researchers optimize yield and purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation or electrophilic substitution reactions. For example, Davis et al. (1982) describe a route using imidazole derivatives and aryl halides under palladium catalysis . Optimization strategies include:

  • Varying reaction temperatures (80–120°C) to balance reaction speed and byproduct formation.
  • Using HPLC (≥98% purity) to monitor intermediates, as seen in analogous imidazole-carboxylic acid syntheses .
  • Purification via recrystallization or column chromatography, with yields ranging from 40–70% depending on substituent reactivity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : A multi-technique approach is critical:

  • NMR : Analyze imidazole ring protons (δ 7.5–8.5 ppm) and ethylphenyl substituents (δ 1.2–1.4 ppm for CH3). Confirm stereochemistry via NOE experiments, as demonstrated in related pyrazole-carboxylic acid studies .
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and identify degradation products .
  • FT-IR : Carboxylic acid C=O stretches (1700–1720 cm⁻¹) and imidazole ring vibrations (1500–1600 cm⁻¹) should align with literature benchmarks .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing derivatives of this compound?

  • Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Strategies include:

  • Cross-Validation : Compare NMR data in DMSO-d6 vs. CDCl3 to identify solvent-dependent shifts .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict tautomeric stability and compare with experimental results .
  • X-ray Crystallography : Resolve ambiguous proton assignments by determining crystal structures, as done for coordination polymers of imidazole-dicarboxylic acids .

Q. What theoretical frameworks guide the design of coordination polymers using this compound as a ligand?

  • Methodological Answer : Coordination polymer design relies on:

  • Hard-Soft Acid-Base (HSAB) Theory : Carboxylic acid groups (hard donors) preferentially bind to lanthanides or transition metals (e.g., Cu²⁺, Zn²⁺), forming 1D/2D networks .
  • Supramolecular Synthons : Utilize hydrogen bonding between carboxylic acid moieties and auxiliary ligands (e.g., bipyridine) to stabilize 3D frameworks .
  • Topological Analysis : Classify network structures (e.g., pcu or sql nets) using software like TOPOS to predict porosity and stability .

Q. What methodological considerations are critical when integrating this compound into in vitro biological assays?

  • Methodological Answer : Ensure reproducibility by:

  • Solubility Optimization : Use DMSO stock solutions (<0.1% v/v) to avoid cellular toxicity. Pre-test solubility in PBS or cell culture media .
  • Stability Profiling : Conduct LC-MS at 24-hour intervals to detect hydrolysis of the imidazole ring or decarboxylation .
  • Positive Controls : Compare with structurally similar bioactive imidazoles (e.g., antifungal agents) to validate assay sensitivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for derivatives of this compound?

  • Methodological Answer : Discrepancies may stem from assay conditions or impurity profiles. Mitigation steps include:

  • Dose-Response Curves : Use at least six concentrations (1 nM–100 μM) to account for non-linear effects .
  • Batch Reproducibility : Synthesize derivatives in triplicate and verify purity via elemental analysis .
  • Meta-Analysis : Cross-reference data with structurally validated analogs in databases like PubChem or Reaxys .

Experimental Design

Q. What steps are essential for designing a study on the catalytic applications of this compound?

  • Methodological Answer : Key considerations include:

  • Catalyst Immobilization : Graft onto silica or MOF supports to enhance recyclability, as shown for imidazole-based catalysts .
  • Kinetic Profiling : Use in situ IR or UV-Vis spectroscopy to track reaction progress and identify rate-limiting steps .
  • Control Experiments : Test the ethylphenyl group’s steric effects by comparing with methyl or phenyl analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.